molecular formula C15H20N2O4 B3023169 N-(4-Morpholin-4-ylmethyl-phenyl)-succinamic acid CAS No. 510764-94-0

N-(4-Morpholin-4-ylmethyl-phenyl)-succinamic acid

Cat. No.: B3023169
CAS No.: 510764-94-0
M. Wt: 292.33 g/mol
InChI Key: WMWOCPDRYXLAHX-UHFFFAOYSA-N
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Description

N-(4-Morpholin-4-ylmethyl-phenyl)-succinamic acid is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a morpholine ring attached to a phenyl group, which is further connected to a succinamic acid moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Morpholin-4-ylmethyl-phenyl)-succinamic acid typically involves a multi-step process. One common method starts with the reaction of 4-(morpholin-4-ylmethyl)aniline with succinic anhydride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Morpholin-4-ylmethyl-phenyl)-succinamic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or phenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in a variety of substituted morpholine or phenyl derivatives.

Scientific Research Applications

N-(4-Morpholin-4-ylmethyl-phenyl)-succinamic acid has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It can serve as a probe to investigate biochemical pathways.

    Medicine: The compound has shown promise in medicinal chemistry for the development of new therapeutic agents. Its ability to interact with specific biological targets makes it a candidate for drug discovery and development.

    Industry: In industrial applications, this compound is used in the formulation of specialty chemicals and materials. Its properties can be tailored to meet specific industrial needs.

Mechanism of Action

The mechanism of action of N-(4-Morpholin-4-ylmethyl-phenyl)-succinamic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N-(4-Morpholin-4-ylmethyl-phenyl)-succinamic acid can be compared with other similar compounds, such as:

    4-isopropyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide: This compound also features a morpholine ring and a phenyl group but differs in the presence of an isopropyl group and a benzamide moiety.

    N-Methyl-4-(morpholin-4-yl)benzylamine: This compound has a similar morpholine and phenyl structure but includes a methyl group and a benzylamine moiety.

The uniqueness of this compound lies in its succinamic acid moiety, which imparts distinct chemical and biological properties compared to the other compounds.

Properties

IUPAC Name

4-[4-(morpholin-4-ylmethyl)anilino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c18-14(5-6-15(19)20)16-13-3-1-12(2-4-13)11-17-7-9-21-10-8-17/h1-4H,5-11H2,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMWOCPDRYXLAHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901176803
Record name Butanoic acid, 4-[[4-(4-morpholinylmethyl)phenyl]amino]-4-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901176803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

510764-94-0
Record name Butanoic acid, 4-[[4-(4-morpholinylmethyl)phenyl]amino]-4-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=510764-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanoic acid, 4-[[4-(4-morpholinylmethyl)phenyl]amino]-4-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901176803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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